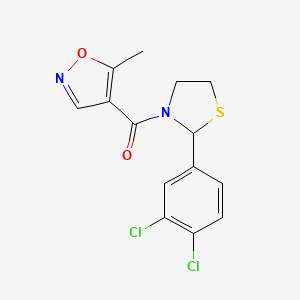

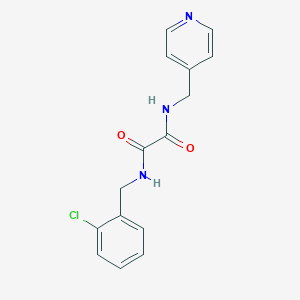

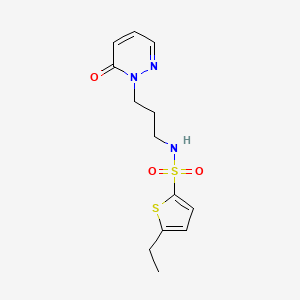

![molecular formula C14H11F3N4O2S B2967171 3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1396784-22-7](/img/structure/B2967171.png)

3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . Triazole compounds, on the other hand, are five-membered aromatic azole chain compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

The synthesis of thiazole and triazole derivatives has been a subject of interest for many researchers. For instance, the final product of certain triazole derivatives was developed by the reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .Molecular Structure Analysis

Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The chemical reactions of thiazole and triazole derivatives can vary greatly depending on the substituents present on the ring. For instance, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Wissenschaftliche Forschungsanwendungen

Synthetic Approaches and Derivatives Formation

Studies have focused on synthesizing various pyrazole carboxamide derivatives, highlighting methods that might be applicable to the synthesis of 3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide. For instance, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been detailed, showcasing the versatility of pyrazole carboxamides in forming complex heterocycles with potential bioactivity (Hebishy et al., 2020).

Biological Activities

Research into pyrazole-4-carboxamide derivatives and related structures often explores their biological activities, with several studies uncovering their roles as anti-inflammatory, analgesic, and antiviral agents. For example, novel compounds derived from benzodifuranyl and thiazolopyrimidines have shown significant anti-inflammatory and analgesic activities, suggesting similar potential for the compound (Abu‐Hashem et al., 2020).

Herbicidal Activity

The herbicidal activity of pyrazole-4-carboxamide derivatives has been examined, with specific modifications at the pyrazole ring influencing their effectiveness against weeds. This indicates a potential agrichemical application for this compound, especially in enhancing crop safety and weed management (Ohno et al., 2004).

Antiviral Properties

The structural versatility of pyrazole carboxamides allows for the synthesis of compounds with notable antiviral properties, including activity against avian influenza virus, highlighting the potential of such derivatives in developing new antiviral drugs (Hebishy et al., 2020).

Wirkmechanismus

Target of Action

The compound contains a pyrazole ring, a thiazole ring, and a trifluoromethyl group. Compounds containing these functional groups are often biologically active and can interact with various targets. For instance, thiazoles are found in many pharmaceuticals and exhibit a wide range of biological activities .

Biochemical Pathways

Again, without specific studies on this compound, it’s hard to say exactly which biochemical pathways it might affect. Thiazole derivatives have been shown to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with thiazole derivatives, the effects could potentially be quite diverse .

Action Environment

The efficacy and stability of the compound could be influenced by various environmental factors. For example, certain conditions such as temperature and pH could potentially affect the compound’s stability and activity .

Zukünftige Richtungen

There has been a kind of “race” between scientists developing novel medicines since the presentation of the principal antibiotic into clinical practice . Azoles are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .

Eigenschaften

IUPAC Name |

3-methoxy-1-methyl-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N4O2S/c1-21-6-7(12(20-21)23-2)11(22)19-13-18-10-8(14(15,16)17)4-3-5-9(10)24-13/h3-6H,1-2H3,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMVVRCMRHWQNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NC3=C(C=CC=C3S2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

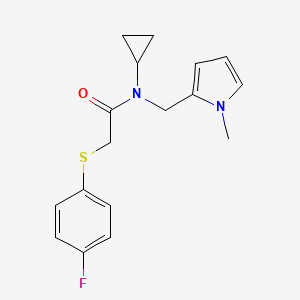

![3-Tert-butyl-6-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2967090.png)

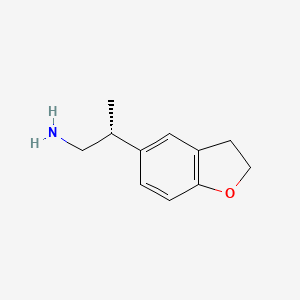

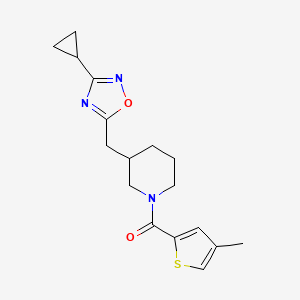

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)pivalamide](/img/structure/B2967101.png)

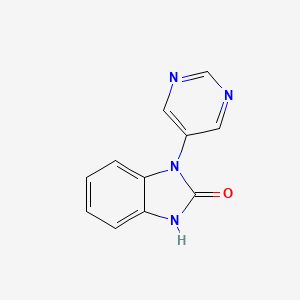

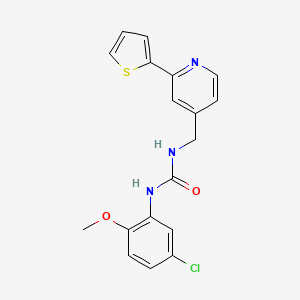

![1-benzyl-3-(4-fluorobenzyl)-5-[3-(4-methoxyanilino)acryloyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2967106.png)

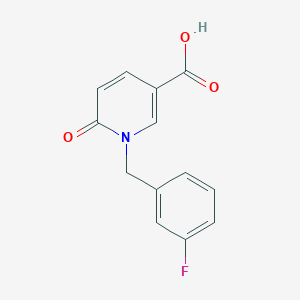

![3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]thiolane 1,1-dioxide](/img/structure/B2967107.png)

![1-[1-(Oxan-4-ylmethyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2967109.png)